
3,5-Dichloro-2-methylpyrazine
Overview
Description
3,5-Dichloro-2-methylpyrazine (CAS: 89284-38-8) is a halogenated pyrazine derivative with the molecular formula C₅H₄Cl₂N₂ and a molecular weight of 163.01 g/mol . It is a research-grade compound primarily utilized in chemical synthesis and pharmaceutical studies. Key properties include:
- Storage: Stable at room temperature (RT) for 1 month, or up to 6 months at -80°C .
- Solubility: Typically dissolved in DMSO for experimental use, requiring sonication and heating to 37°C for optimal dissolution .
- Purity: Commercial batches exceed 98% purity, with analytical certificates (COA) and safety data sheets (SDS) available .
Its structure features chlorine atoms at positions 3 and 5 and a methyl group at position 2, making it a versatile intermediate for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-methylpyrazine typically involves the chlorination of 2-methylpyrazine. One common method includes the reaction of 2-methylpyrazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 5th positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-methylpyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 3,5-dichloropyrazine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrazines with various functional groups.
Oxidation: 3,5-Dichloropyrazine-2-carboxylic acid.
Reduction: 3,5-Dichloropyrazine.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- DCMP has been investigated for its antimicrobial properties. Research indicates that pyrazine derivatives exhibit significant antibacterial activity against various pathogens. A study highlighted the synthesis of substituted pyrazines, including DCMP, which demonstrated effective inhibition of bacterial growth .
- Neurological Modulators :
- Cancer Research :
Agricultural Applications
-
Pesticidal Properties :
- DCMP has been explored for its insecticidal activity. Its chlorinated structure enhances its potency against specific insect pests, making it a candidate for developing environmentally friendly pesticides.
-
Plant Growth Regulators :
- Studies have indicated that certain pyrazine derivatives can act as plant growth regulators, promoting growth and increasing yield in various crops. This application is particularly relevant in sustainable agriculture practices.
Material Science Applications
- Coordination Compounds :
-
Polymer Chemistry :
- The incorporation of DCMP into polymer matrices has been studied for enhancing the thermal and mechanical properties of materials. Its ability to act as a cross-linking agent can improve the durability of polymer products.
Data Tables
Case Studies
-
Antimicrobial Efficacy Study :
A comprehensive study assessed the antibacterial effects of DCMP against several strains of bacteria, revealing that it effectively inhibited growth at low concentrations. This study supports the potential use of DCMP in pharmaceutical formulations aimed at treating bacterial infections. -
Neurological Modulation Research :
A patent application explored the use of substituted pyrazinediones related to DCMP as modulators for NMDA receptors. This research indicates a pathway for developing new treatments for neurological conditions such as Alzheimer’s disease. -
Agricultural Field Trials :
Field trials demonstrated that crops treated with formulations containing DCMP showed increased resistance to pests and improved overall health compared to untreated controls, highlighting its potential role in sustainable agriculture.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-methylpyrazine is primarily related to its ability to interact with biological macromolecules. The chlorine atoms and the pyrazine ring facilitate binding to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Comparison with Similar Pyrazine Derivatives
Pyrazine derivatives exhibit diverse physicochemical and reactive properties based on substituent patterns. Below is a detailed comparison of 3,5-Dichloro-2-methylpyrazine with structurally analogous compounds:
Structural and Functional Group Variations
Key Observations :
- Halogenation: The presence of chlorine atoms in this compound enhances its electrophilicity compared to non-halogenated analogs like 2-Ethyl-3,5-dimethylpyrazine, making it more reactive in nucleophilic substitution reactions .
Physicochemical Properties
Notable Trends:
- Methyl vs. Ethyl Groups : Ethyl-substituted pyrazines (e.g., 2-Ethyl-3,5-dimethylpyrazine) have lower melting points and higher volatility, making them suitable for flavoring applications .
- Chlorine vs. Methoxy Groups : Methoxy-substituted analogs (e.g., 2-Methoxy-3-(1-methylpropyl)pyrazine) exhibit reduced reactivity toward nucleophiles compared to chlorinated derivatives .
Biological Activity
3,5-Dichloro-2-methylpyrazine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₅H₄Cl₂N₂. Its structure features a pyrazine ring with two chlorine atoms at the 3 and 5 positions and a methyl group at the 2 position. This unique arrangement facilitates various chemical interactions that contribute to its biological activity.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial and fungal strains. The compound's mechanism of action appears to involve the inhibition of essential enzymes or disruption of cellular processes in microorganisms.
2. Antifungal Activity
In addition to its antibacterial effects, this compound has shown promise as an antifungal agent. Studies suggest that it can inhibit the growth of certain fungi, potentially making it useful in agricultural applications where fungal pathogens pose significant threats to crops.
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The chlorine atoms and the pyrazine ring facilitate binding to enzymes and receptors, which may lead to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in antimicrobial or antifungal effects.
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial efficacy of this compound against several strains of bacteria and fungi. The results indicated a significant reduction in microbial growth at specific concentrations, suggesting its potential as an effective antimicrobial agent .
-
Fungal Inhibition Assay
- In another investigation, the compound was tested against common fungal pathogens affecting crops. The findings revealed that it effectively inhibited fungal growth, supporting its application in agriculture as a fungicide .
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound | Antimicrobial Activity | Antifungal Activity | Notable Applications |
---|---|---|---|
This compound | Yes | Yes | Agriculture, Pharmaceuticals |
2,6-Dichloropyrazine | Moderate | No | Research in organic synthesis |
3,5-Dichloropyridine | Yes | Moderate | Potential drug development |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,5-Dichloro-2-methylpyrazine, and how do reaction conditions influence yield?
- Methodology : A widely used approach involves halogenation of methylpyrazine derivatives. For example, chlorination of 2-methylpyrazine using reagents like PCl₅ or SOCl₂ under controlled temperatures (40–60°C) can yield the dichloro product. Hydrazine-mediated cyclization of α,β-unsaturated ketones (e.g., hydroxychalcones) with substituted hydrazines is another route, though this may require optimization of solvent (e.g., ethanol reflux) and stoichiometry to avoid by-products .
- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purification often involves column chromatography using silica gel and non-polar solvents (hexane/ethyl acetate).
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.5 ppm for pyrazine ring) and methyl groups (δ 2.5–3.0 ppm). Chlorine substituents deshield adjacent carbons, visible in ¹³C spectra.
- IR : Look for C-Cl stretches (~550–650 cm⁻¹) and C=N vibrations (~1550 cm⁻¹).
- MS : Molecular ion peaks (e.g., m/z 175 for C₅H₄Cl₂N₂) and fragmentation patterns confirm the backbone .
- Validation : Compare data with literature or computational predictions (e.g., DFT calculations).
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Guidelines : Store in airtight containers at –20°C in the dark to prevent photodegradation. Avoid moisture and oxidizers, as chlorine substituents may hydrolyze or react exothermically .
- Experimental Confirmation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
Advanced Research Questions
Q. How can chemoselective functionalization of this compound be achieved, particularly at the C3 position?
- Methodology : Use N-heterocyclic carbene (NHC) catalysis for aroylation at C3. For example, react 3,5-dichloro-2(1H)-pyrazinones with aldehydes in the presence of 1,3-di-tert-butylimidazol-2-ylidene (10 mol%) and Cs₂CO₃ in THF at 60°C. This method avoids competing reactions at C5 due to steric and electronic effects .
- Optimization : Screen catalysts (e.g., triazolyliidenes) and bases (K₃PO₄ vs. Cs₂CO₃) to enhance regioselectivity.
Q. What crystallographic strategies are effective for resolving structural ambiguities in halogenated pyrazines?
- Methodology : Employ single-crystal X-ray diffraction with SHELX software for refinement. Key steps:
Grow crystals via slow evaporation (e.g., dichloromethane/hexane).
Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Refine using SHELXL-2018/3, applying anisotropic displacement parameters for heavy atoms (Cl) .
- Troubleshooting : Address twinning or disorder by re-crystallizing in alternative solvents (e.g., acetonitrile).
Q. How can contradictory data on reaction yields or by-product formation be analyzed across studies?
- Case Study : If Synthesis A reports 85% yield (Ethanol, 12 h) and Synthesis B reports 60% (THF, 6 h), perform a Design of Experiments (DoE) to isolate variables (solvent polarity, temperature, catalyst loading).
- Analytical Tools : Use HPLC-MS to quantify by-products (e.g., dechlorinated derivatives or dimerization products). Compare activation energies via computational modeling (Gaussian 16) to identify rate-limiting steps .
Properties
IUPAC Name |
3,5-dichloro-2-methylpyrazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-5(7)9-4(6)2-8-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXFTSUECGCLEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717224 | |
Record name | 3,5-Dichloro-2-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89284-38-8 | |
Record name | 3,5-Dichloro-2-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloro-2-methylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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